2,4,8-Trihydroxy-1-tetralone, cis-(-)- 2,4,8-Trihydroxy-1-tetralone, cis-(-)- 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
Brand Name: Vulcanchem
CAS No.: 110901-28-5
VCID: VC20772711
InChI: InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1
SMILES: C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

CAS No.: 110901-28-5

Cat. No.: VC20772711

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2,4,8-Trihydroxy-1-tetralone, cis-(-)- - 110901-28-5

Specification

Description 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
CAS No. 110901-28-5
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name (2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1
Standard InChI Key FHAMKLIXDLEUPK-JGVFFNPUSA-N
Isomeric SMILES C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O
SMILES C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O
Canonical SMILES C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator